Cas no 864974-82-3 (2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide)

2-(3-Chlorobenzamido)-N-methylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene core substituted with a 3-chlorobenzamido group and an N-methylcarboxamide moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both chlorobenzamido and methylcarboxamide functional groups enhances its versatility in cross-coupling reactions and derivatization. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry applications. The compound is characterized by high purity and stability, making it suitable for precision synthesis. Researchers value its role in developing novel compounds with targeted biological or material properties.
2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide structure
864974-82-3 structure
Product Name:2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide
CAS No:864974-82-3
MF:C13H11ClN2O2S
MW:294.756640672684
CID:6098491
PubChem ID:3411051
Update Time:2025-10-21

2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2-[(3-chlorobenzoyl)amino]-N-methyl-
    • 2-[(3-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
    • AB00685922-01
    • F1358-0776
    • 864974-82-3
    • AKOS024605465
    • SR-01000908615
    • CCG-285572
    • SR-01000908615-1
    • Inchi: 1S/C13H11ClN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17)
    • InChI Key: YBDFYVWLJVLHFO-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC(Cl)=C2)SC=CC=1C(NC)=O

Computed Properties

  • Exact Mass: 294.0229765g/mol
  • Monoisotopic Mass: 294.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Predicted)
  • Boiling Point: 419.0±40.0 °C(Predicted)
  • pka: 12.09±0.70(Predicted)

2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide Pricemore >>

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2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide Related Literature

Additional information on 2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide

2-(3-Chlorobenzamido)-N-Methylthiophene-3-Carboxamide: A Comprehensive Overview

The compound 2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide, identified by the CAS No. 864974-82-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their unique electronic properties and structural versatility. The presence of the thiophene ring in this molecule contributes to its aromaticity and stability, making it a valuable component in numerous chemical reactions and material syntheses.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity levels. The introduction of the N-methyl group enhances the molecule's solubility and bioavailability, making it particularly appealing for applications in pharmaceutical research. Additionally, the 3-chlorobenzamido group imparts unique electronic characteristics, which are crucial for its performance in advanced materials.

In terms of chemical properties, this compound exhibits remarkable thermal stability and reactivity under specific conditions. Studies have shown that it can undergo various transformations, such as cyclization and cross-coupling reactions, which are essential for constructing complex molecular architectures. Its ability to act as both a nucleophile and an electrophile makes it a versatile building block in organic synthesis.

The application of CAS No. 864974-82-3 extends across multiple disciplines. In materials science, it has been utilized as a precursor for synthesizing advanced polymers and organic semiconductors. Its role in enhancing the electronic properties of these materials has been well-documented in recent research papers. Furthermore, in pharmaceutical chemistry, this compound serves as a potential lead molecule for drug development due to its ability to interact with specific biological targets.

Recent studies have also explored the environmental impact of this compound. Researchers have investigated its biodegradability and toxicity profiles under controlled conditions. These findings are crucial for ensuring sustainable practices in its production and application. Moreover, the compound's compatibility with green chemistry principles has made it a favorable choice for eco-friendly chemical processes.

In conclusion, 2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide, with its unique structure and versatile properties, continues to be a focal point in cutting-edge research across various fields. Its potential applications in materials science, pharmaceuticals, and sustainable chemistry highlight its significance as a valuable compound in modern chemical research.

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